

# **Enprostil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties**

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Enprostil** is a synthetic prostaglandin E2 analogue recognized for its potent gastric antisecretory and cytoprotective properties. This technical guide provides an in-depth analysis of its molecular structure, physicochemical characteristics, and pharmacological actions. The document outlines the compound's interaction with the prostaglandin EP3 receptor and the subsequent intracellular signaling cascades. Furthermore, it furnishes detailed experimental methodologies for the analysis of **Enprostil** and for assessing its biological activity, serving as a vital resource for researchers in pharmacology and medicinal chemistry.

#### **Molecular Structure and Identification**

**Enprostil** is a complex molecule with a stereochemically rich structure that is crucial for its biological activity.

#### **Chemical Structure**

- IUPAC Name: methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hepta-4,5-dienoate[1]
- Chemical Formula: C23H28O6[2]
- Molecular Weight: 400.47 g/mol [2]



- CAS Registry Number: 73121-56-9[1]
- Stereochemistry: **Enprostil** is a racemic mixture.[3] It possesses four defined stereocenters and one E/Z center.

#### **Structural Features**

**Enprostil**'s structure is characterized by a cyclopentanone ring, two hydroxyl groups, a phenoxy group, and a methyl ester. The presence of an allene group in the heptadienoic acid side chain is a notable feature.

## **Physicochemical Properties**

The chemical and physical properties of **Enprostil** are summarized in the table below, providing essential data for its handling, formulation, and analysis.

Property	Value	Unit
Physical State	White to off-white waxy solid	-
Melting Point	Softens at 30, liquid at 46	°C
Solubility	Very slightly soluble in water. Soluble in alcohol, propylene glycol, propylene carbonate.	-
pKa (strongest acidic)	13.99	-
LogP	1.27	-
Topological Polar Surface Area (TPSA)	93.06	Ų
Hydrogen Bond Donor Count	2	-
Hydrogen Bond Acceptor Count	6	-
Rotatable Bond Count	11	-
UV max (in methanol)	220, 265, 271, 277	nm



## Pharmacological Properties and Mechanism of Action

**Enprostil** is a selective agonist for the prostaglandin E2 receptor subtype 3 (EP3). This selectivity confers a more targeted range of actions compared to the natural ligand, prostaglandin E2, which activates all four EP receptor subtypes. The primary therapeutic application of **Enprostil** is in the treatment of peptic ulcers due to its dual mechanism of action: inhibition of gastric acid secretion and mucosal protection.

#### Inhibition of Gastric Acid Secretion

Activation of the EP3 receptor on gastric parietal cells by **Enprostil** initiates a signaling cascade that leads to the inhibition of gastric acid secretion. This is a key mechanism for its anti-ulcer effect.

#### Cytoprotection

**Enprostil** also exhibits cytoprotective effects by stimulating the secretion of gastric mucus and bicarbonate, which form a protective barrier against the acidic environment of the stomach.

## Signaling Pathways

The binding of **Enprostil** to the EP3 receptor triggers a cascade of intracellular events mediated by G-proteins. The EP3 receptor is known to couple to multiple G-proteins, leading to diverse downstream effects.

#### **Gαi-Mediated Pathway**

The predominant signaling pathway activated by **Enprostil** involves the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels ultimately leads to a decrease in the activity of the proton pump (H+/K+ ATPase) in parietal cells, thereby reducing gastric acid secretion.

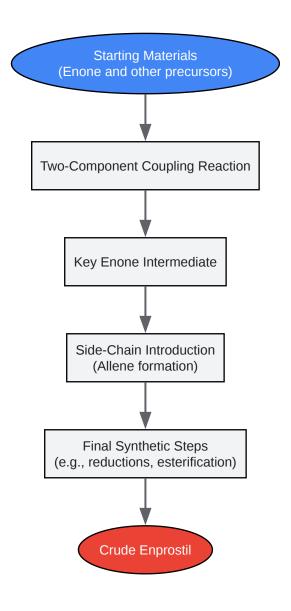
### **Other Potential Signaling Pathways**

The EP3 receptor can also couple to other G-proteins, such as Gs and G13, and activate other signaling pathways, including the phospholipase C (PLC) and extracellular signal-regulated



kinase (ERK) pathways. The full extent of **Enprostil**'s engagement of these alternative pathways is an area of ongoing research.





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#### References

- 1. Opposing effects of prostaglandin E2 receptors EP3 and EP4 on mouse and human β-cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling PubMed [pubmed.ncbi.nlm.nih.gov]
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